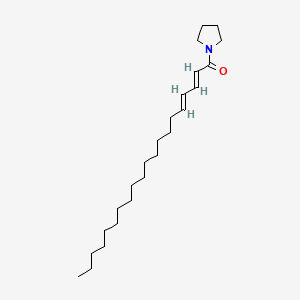
Pyrrolidine, 1-(1-oxo-2,4-eicosadienyl)-, (E,E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 1-(1-oxo-2,4-eicosadienyl)-, (E,E)- is a chemical compound characterized by a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, attached to a 1-oxo-2,4-eicosadienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-(1-oxo-2,4-eicosadienyl)-, (E,E)- typically involves the following steps:
Formation of the Eicosadienyl Ketone: The eicosadienyl ketone is synthesized through the oxidation of the corresponding fatty acid.
Attachment to Pyrrolidine: The ketone is then reacted with pyrrolidine under specific conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine, 1-(1-oxo-2,4-eicosadienyl)-, (E,E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and esters.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Substituted pyrrolidines with different functional groups.
Scientific Research Applications
Pyrrolidine, 1-(1-oxo-2,4-eicosadienyl)-, (E,E)- has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis and is used to create complex molecules.
Biology: The compound can be used in the study of biological systems and pathways.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which Pyrrolidine, 1-(1-oxo-2,4-eicosadienyl)-, (E,E)- exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and leading to desired outcomes.
Comparison with Similar Compounds
Pyrrolidine, 1-(1-oxo-2,4-pentadienyl)-, (E,E)-
Pyrrolidine, 1-(1-oxo-10,12-octadecadienyl)-, (E,E)-
Uniqueness: Pyrrolidine, 1-(1-oxo-2,4-eicosadienyl)-, (E,E)- is unique due to its specific structure and the length of its eicosadienyl chain, which differentiates it from other pyrrolidine derivatives.
Properties
CAS No. |
33169-28-7 |
|---|---|
Molecular Formula |
C24H43NO |
Molecular Weight |
361.6 g/mol |
IUPAC Name |
(2E,4E)-1-pyrrolidin-1-ylicosa-2,4-dien-1-one |
InChI |
InChI=1S/C24H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-24(26)25-22-19-20-23-25/h16-18,21H,2-15,19-20,22-23H2,1H3/b17-16+,21-18+ |
InChI Key |
RIDFJCCEYZWOSP-RAISGICESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/C=C/C(=O)N1CCCC1 |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC=CC(=O)N1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


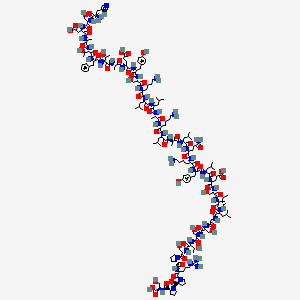
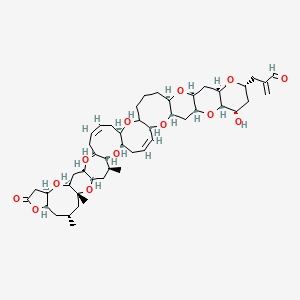
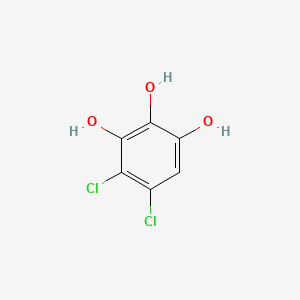

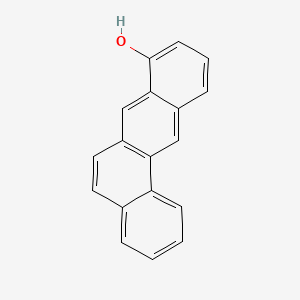
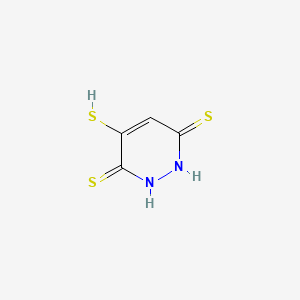
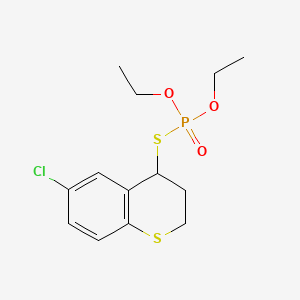
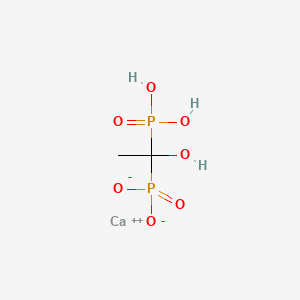
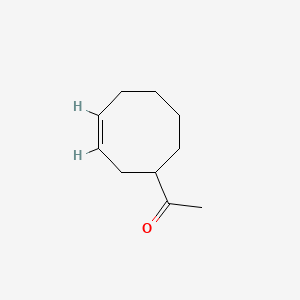

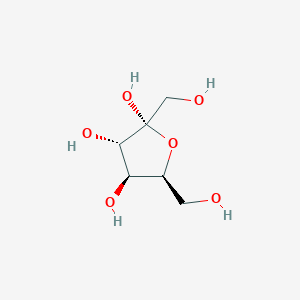

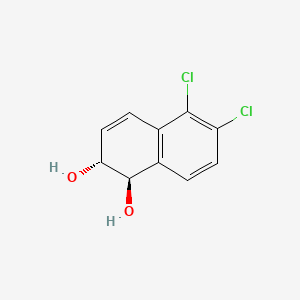
![2,5-bis[(3R)-3-butyloctyl]benzene-1,4-diol](/img/structure/B15176934.png)
